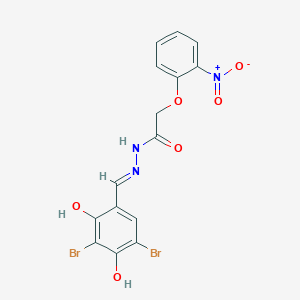
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as DBD, is a synthetic compound that has received attention from the scientific community due to its potential therapeutic applications. DBD is a hydrazone derivative that has been synthesized through a simple and efficient method. This compound has shown promising results in various scientific studies, which have highlighted its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood. However, it has been suggested that N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition results in increased levels of acetylcholine, which is a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been shown to possess antimicrobial properties, which can help to prevent the growth of bacteria and fungi. Additionally, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments include its simple synthesis method and its potential therapeutic applications. However, there are also limitations to using N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments. One limitation is that the mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide.
Zukünftige Richtungen
There are several future directions for the study of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. One future direction is to continue to study the potential therapeutic applications of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. This includes studying its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Another future direction is to study the mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in more detail. This can help to better understand how N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide exerts its therapeutic effects. Additionally, more research is needed to determine the optimal dosage and administration of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide.
Synthesemethoden
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been synthesized through a simple and efficient method. The synthesis involves the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde and 2-nitrophenoxyacetic acid hydrazide in the presence of acetic acid and ethanol. The reaction is carried out at room temperature, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antimicrobial, and antioxidant properties. N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N3O6/c16-9-5-8(14(22)13(17)15(9)23)6-18-19-12(21)7-26-11-4-2-1-3-10(11)20(24)25/h1-6,22-23H,7H2,(H,19,21)/b18-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSHKAHDQNUTED-NGYBGAFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylphenyl)-2-{5-[(methylthio)methyl]-2-furoyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6006066.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-(2-furylmethyl)-2-propyn-1-amine](/img/structure/B6006071.png)
![3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6006073.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6006088.png)
![3-amino-2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6006089.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(2-hydroxyethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6006101.png)
![1-hydroxy-2-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006112.png)
![2-[1-(2-fluorobenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6006125.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6006138.png)
![1-(5-chloro-2-methoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6006151.png)
![[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6006157.png)
![7-[(1-methyl-1H-indol-2-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6006163.png)
![N-(1-{1-[2-(2-methoxyphenoxy)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6006171.png)